Progesterone EP Impurity K

HPLC method validation pharmacopoeial impurity profiling relative retention time

Progesterone EP Impurity K (CAS 17652-16-3) is a specified EP impurity with an individual acceptance criterion of ≤0.15%, requiring an authentic reference standard for compliance. Its distinct Δ4,9(11)-dien-3-one chromophore (UV λmax 241 nm) and RRT 0.84 provide definitive identification, preventing misassignment between Impurity H (RRT 0.80) and Impurity C (RRT 0.93). Essential for ANDA/NDA analytical method validation, stability-indicating HPLC per ICH Q1A, and QC batch release testing. Generic substitution compromises AMV specificity, peak identity confirmation, and regulatory compliance.

Molecular Formula C21H28O2
Molecular Weight 312.4 g/mol
Cat. No. B1494434
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameProgesterone EP Impurity K
Molecular FormulaC21H28O2
Molecular Weight312.4 g/mol
Structural Identifiers
SMILESCC(=O)C1CCC2C1(CC=C3C2CCC4=CC(=O)CCC43C)C
InChIInChI=1S/C21H28O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h9,12,16-18H,4-8,10-11H2,1-3H3/t16-,17-,18+,20+,21-/m1/s1
InChIKeyLCXMRSLFWMMCAS-FJWRRNOESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Progesterone EP Impurity K (CAS 17652-16-3): Identity, Pharmacopoeial Status, and Core Physicochemical Profile


Progesterone EP Impurity K is chemically defined as pregna-4,9(11)-diene-3,20-dione (syn. 9-dehydroprogesterone, Δ9(11)-progesterone), a C21H28O2 steroid with a molecular weight of 312.45 g/mol . It is a formally specified impurity in the European Pharmacopoeia (EP) monograph for Progesterone, meaning it is individually listed and controlled with a specific acceptance criterion . The compound differs from the parent drug progesterone (pregn-4-ene-3,20-dione, C21H30O2, MW 314.46) by the presence of an additional double bond at the 9(11) position, resulting in a conjugated dienone chromophore and a mass shift of −2.01 Da . It is recognized as both a process impurity from progesterone synthesis and a potential degradation product requiring rigorous analytical control during ANDA submissions and commercial manufacturing [1].

Why Generic Substitution Fails for Progesterone EP Impurity K: Structural, Chromatographic, and Regulatory Non-Interchangeability


Progesterone EP Impurity K cannot be replaced by other progesterone-related impurities or the parent API for any analytical reference purpose. Its unique Δ4,9(11)-dien-3-one chromophore produces a distinct UV/PDA absorption profile and mass spectral fragmentation pattern that differ from mono-ene impurities (e.g., Impurity M, 17α-pregn-4-ene-3,20-dione) and hydroxylated analogs (e.g., Impurity B, 20(S)-hydroxyprogesterone) . Chromatographically, it elutes at a relative retention time (RRT) of 0.84 under EP-related substance conditions, placing it in a crowded region between Impurity H (RRT 0.80) and Impurity C (RRT 0.93), where only a well-characterised authentic standard can reliably confirm its identity and prevent misassignment [1]. From a regulatory standpoint, as a specified impurity with an individual acceptance criterion in the EP monograph, its control requires a dedicated reference standard with full Certificate of Analysis—generic substitution with a structurally similar compound would fail analytical method validation (AMV) and compromise ANDA/Quality Controlled (QC) compliance [2].

Quantitative Differentiation Evidence for Progesterone EP Impurity K: Head-to-Head Chromatographic, Mass Spectrometric, and Specification Data


Chromatographic Differentiation: RRT 0.84 Separates Impurity K from Progesterone (RRT 1.00) and Adjacent Impurities in EP-Related Substance Methods

In a validated reverse-phase HPLC method for progesterone related substances employing a C18 column (250 × 4.6 mm) with UV/PDA detection, Progesterone EP Impurity K elutes at a relative retention time (RRT) of 0.84 relative to the progesterone main peak (RRT = 1.00) [1]. This places it in close proximity to Impurity H (RRT 0.80, detected at 286 nm) and Impurity A (RRT 0.81, 241 nm), but chromatographically resolved from Impurity C (RRT 0.93) [1]. The RRT difference of 0.16 versus the parent drug and 0.04 versus Impurity H necessitates an authentic Impurity K reference standard for unambiguous peak identification, as conventional retention time matching against progesterone alone is insufficient to distinguish Impurity K from Impurity H [1].

HPLC method validation pharmacopoeial impurity profiling relative retention time

Mass Spectrometric Differentiation: MW 312.45 Da (Δ −2.01 Da vs Progesterone) Enables Unambiguous MS Identification

Progesterone EP Impurity K possesses a monoisotopic mass of 312.2089 Da (MW 312.45 g/mol, molecular formula C21H28O2), which is 2.0156 Da lower than that of progesterone (MW 314.46 g/mol, C21H30O2) . This mass difference arises from the formal loss of two hydrogen atoms accompanying the introduction of the Δ9(11) double bond. Critically, Impurity K shares its molecular formula (C21H28O2) and nominal mass with Impurity A (pregna-4,14-diene-3,20-dione), but the two are distinguishable by their distinct chromatographic retention (RRT 0.84 vs 0.81) and tandem mass spectrometric fragmentation patterns—diene-containing progesterone derivatives with the Δ4,9(11) system exhibit characteristic cleavages of 28 and 58 Da in MS/MS, differentiating them from Δ4,14 isomers . The mass accuracy achievable with HRMS (e.g., Orbitrap, Q-TOF) further resolves Impurity K from Impurity M (MW 314.46, C21H30O2) despite the latter possessing the same nominal mass as progesterone .

LC-MS impurity identification high-resolution mass spectrometry molecular weight fingerprinting

Specification Limit Differentiation: Impurity K Controlled at ≤0.15% in Commercial Progesterone API, Distinct from Total Related Substances Limits

Commercial progesterone API specifications from cGMP-compliant manufacturers set an individual limit for Impurity K of not more than (NMT) 0.15% by HPLC area normalization, alongside identical limits for Impurity J (0.15%) and Impurity L (0.15%), while the total related substances are controlled to NMT 1.0–2.0% depending on synthetic route and regulatory requirements [1][2]. This places Impurity K within the identification threshold for drug substances with a maximum daily dose ≤2 g per ICH Q3A guidelines, requiring it to be identified, specified, and quantified rather than treated as an unspecified impurity at a generic 0.10% limit [3]. The specified limit of 0.15% is significantly tighter than the class-level unspecified impurity threshold of 0.10% (or 0.05% for certain dosage forms) and requires a validated analytical method with a dedicated Impurity K reference standard for accurate quantitation [3].

pharmaceutical quality control impurity specification limits ANDA regulatory compliance

UV Absorbance Window: Impurity K Detected at 241 nm, Contrasting with Impurity H at 286 nm, Enabling Selective Quantitation

Under the validated HPLC method for progesterone related substances, Impurity K is monitored at 241 nm (UV/PDA), which is the intrinsic absorption maximum of the Δ4-3-keto chromophore shared by progesterone and most specified impurities including Impurities A, B, C, D, E, F, G, I, J, L, and M [1]. However, one proximate impurity—Impurity H—displays a shifted absorption maximum requiring detection at 286 nm, providing a wavelength-based orthogonal selectivity parameter: a peak at RRT ~0.80–0.84 detected at 241 nm but absent at 286 nm is consistent with Impurity K or A, whereas a peak at RRT 0.80 detected at 286 nm corresponds to Impurity H [1]. This dual-wavelength discrimination, combined with the RRT value, provides a powerful tool for confirming Impurity K identity without relying solely on MS confirmation [1][2].

UV/PDA detection chromatographic method development impurity-specific wavelength selection

Regulatory Recognition: Dual EP/BP Specified Impurity Status with USP Pharmaceutical Analytical Impurity (PAI) Availability

Progesterone EP Impurity K is officially recognized as both a European Pharmacopoeia (EP) and British Pharmacopoeia (BP) specified impurity [1]. Beyond the EP/BP framework, the compound is listed in the USP Pharmaceutical Analytical Impurity (PAI) catalog as 'Progesterone-9-ene (25 mg)' (Catalog No. 1A13160, Lot F277U0, CAS 17652-16-3), available as a characterized analytical material with a Certificate of Analysis at a reference-standard-grade price point of $975.00 per 25 mg . This tri-pharmacopoeial recognition (EP, BP, USP-PAI) contrasts with impurities that are listed only in one compendium or are treated as unspecified impurities. The USP PAI lot-specific documentation provides additional quality assurance parameters beyond typical commercial reference standards, including valid use date and country of origin traceability (India, chemical synthesis) .

pharmacopoeial reference standards regulatory impurity control USP PAI program

High-Impact Application Scenarios for Progesterone EP Impurity K Reference Standard


EP/BP Compendial Method Validation (AMV) for Progesterone API Related Substances

During analytical method validation for a progesterone drug substance or drug product ANDA submission, Progesterone EP Impurity K must be used as the authentic reference standard to establish system suitability, specificity, linearity, accuracy, and precision. Its RRT of 0.84 and UV detection at 241 nm [1] must be verified against the method's chromatographic conditions, and its response factor relative to progesterone must be determined for the corrected-area quantification approach described in the EP monograph. The individual specification limit of ≤0.15% [2] must be validated with spiked recovery experiments at the LOQ, specification, and 120% levels to demonstrate method capability.

Stability-Indicating Method Development and Forced Degradation Studies

Because Impurity K can form as a degradation product of progesterone via dehydrogenation at the 9,11 position, it must be included as a target analyte in stability-indicating HPLC methods. Forced degradation samples (oxidative, thermal, photolytic) should be screened for the appearance of a peak at RRT 0.84 with UV λmax at 241 nm, and the peak identity must be confirmed by co-injection with the authentic Impurity K standard [1]. The absence of Impurity K in stressed samples, or its growth kinetics, provides critical stability data for shelf-life specification setting and ICH Q1A compliance .

LC-MS/MS Impurity Profiling and Structural Confirmation in Complex Matrices

In impurity profiling of progesterone raw materials or finished products by LC-MS/MS, Impurity K provides a diagnostic molecular ion at m/z 312.2089 (monoisotopic) that is 2 Da lower than progesterone. HRMS instruments can resolve Impurity K from isobaric Impurity A (same nominal mass, C21H28O2) by exact mass measurement and MS/MS fragmentation pattern—diene compounds with the 4,9(11) system yield characteristic losses of 28 and 58 Da [1]. This scenario applies particularly when analyzing progesterone sourced from different synthetic routes, where Impurity K levels may vary and must be traced to specific process steps.

Quality Control Batch Release Testing for cGMP Progesterone API Manufacturing

For commercial progesterone API production, every batch must be tested against the individual specification limit for Impurity K (NMT 0.15%) [2]. The QC laboratory requires a well-characterized Impurity K reference standard with a valid Certificate of Analysis including HPLC purity (typically ≥95%), MS, 1H NMR, and residual solvent data . The standard is used to prepare system suitability solution, identify the Impurity K peak by RRT (0.84), and quantify using the corrected-area main component self-control method as per the EP progesterone monograph, ensuring each batch meets the acceptance criterion for ANDA/NDA commercial distribution.

Quote Request

Request a Quote for Progesterone EP Impurity K

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.